molecular formula C₁₉H₂₅BN₄O₄ B1147314 Desisobutyl-n-butyl Bortezomib CAS No. 1104011-35-9

Desisobutyl-n-butyl Bortezomib

Cat. No.: B1147314
CAS No.: 1104011-35-9
M. Wt: 384.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desisobutyl-n-butyl Bortezomib: is a synthetic chemical compound belonging to the family of boronic acids. It is structurally related to Bortezomib, a well-known proteasome inhibitor used in cancer treatment. The molecular formula of this compound is C19H25BN4O4, and it has a molecular weight of 384.24 g/mol .

Mechanism of Action

Target of Action

Desisobutyl-n-butyl Bortezomib primarily targets the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

this compound is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle . It binds to the active site of the threonine hydroxyl group in the β5-subunit . By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, this compound induces a cell cycle arrest during the G2-M phase . The anticancer activity of this compound was largely associated with suppression of the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation .

Pharmacokinetics

The pharmacokinetic profile of intravenous this compound is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . This compound is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . This compound has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems .

Result of Action

The antiproliferative, proapoptotic, antiangiogenic, and antitumor activities of this compound result from proteasome inhibition and depend on the altered degradation of a host of regulatory proteins . Exposure to this compound has been shown to stabilize p21, p27, and p53, as well as the proapoptotic Bid and Bax proteins, caveolin-1, and inhibitor κB-α, which prevents activation of nuclear factor κB-induced cell survival pathways .

Action Environment

Moderate or severe hepatic impairment causes an increase in plasma concentrations of this compound . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose . Because this compound undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes, certain strong cytochrome P450 3A4 inducers and inhibitors can also alter the systemic exposure of this compound .

Biochemical Analysis

Biochemical Properties

Desisobutyl-n-butyl Bortezomib, similar to Bortezomib, is likely to interact with various enzymes and proteins within the cell. Bortezomib is known to inhibit the chymotryptic-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition is primarily attributed to the β5-subunit of the 20S core particle . This compound, being a derivative, might exhibit similar interactions.

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Bortezomib. Bortezomib has been shown to suppress survival and induce apoptosis of EBV+ T- or NK-cell lines and peripheral mononuclear cells containing EBV-infected T or NK cells . It also suppresses the activation of survival-promoting molecule NF-κB, which is constitutively activated in EBV+ T- or NK-cell lines .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Bortezomib. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit of the 20S proteolytic core . This binding inhibits the proteasome-mediated degradation of key proteins that promote cell apoptosis, leading to cell cycle arrest during the G2-M phase .

Temporal Effects in Laboratory Settings

Bortezomib has been shown to have significant effects over time in laboratory settings . It is reasonable to expect that this compound might exhibit similar temporal effects.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Bortezomib has been studied extensively in animal models. The standard dose of Bortezomib at 1.3 mg/m2 twice a week has shown significant activity in patients with advanced non-small cell lung cancer .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Bortezomib. Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . It also causes an increase in the activity of both the pentose phosphate pathway and serine synthesis pathway, ultimately leading to an increased anti-oxidant capacity of BTZ-resistant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desisobutyl-n-butyl Bortezomib involves several steps, starting from readily available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the boronic acid with the appropriate amine and carboxylic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boronic acid derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:

    Chemistry: It is used as a reference material in synthetic chemistry and as a reagent

Properties

IUPAC Name

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGKEQJOTKHQBX-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104011-35-9
Record name N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.